REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]([Si](C)(C)C)[Si](C)(C)C)=[CH:4][CH:3]=1.[Li]CCCC.[O:22]=[C:23]1[CH2:28][CH2:27][N:26]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:25][CH2:24]1>O1CCCC1>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:23]2([OH:22])[CH2:24][CH2:25][N:26]([C:29]([O:31][C:32]([CH3:34])([CH3:33])[CH3:35])=[O:30])[CH2:27][CH2:28]2)=[CH:3][CH:4]=1
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Name
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|
Quantity
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7 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)N([Si](C)(C)C)[Si](C)(C)C
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Name
|
|
Quantity
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22 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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3.97 g
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Type
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reactant
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Smiles
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O=C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred an additional hour at −78° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at −78° C. for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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warmed to room temperature
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Type
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CUSTOM
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Details
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The reaction was quenched by addition of saturated ammonium chloride solution (100 mL)
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Type
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EXTRACTION
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Details
|
was extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organics were washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
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Details
|
The crude tert-butyl 4-(4-(bis(trimethylsilyl)amino)phenyl)-4-hydroxypiperidine-1-carboxylate was treated with a solution of tetrabutylammonium fluoride (1M THF, 40 mL) at room temperature for 1 hour
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Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organics were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by normal phase chromatography
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Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |